Physicochemical properties of 5-Fluoro-[2,3'-bipyridine]-5'-carboxamide
Physicochemical properties of 5-Fluoro-[2,3'-bipyridine]-5'-carboxamide
Executive Summary
5-Fluoro-[2,3'-bipyridine]-5'-carboxamide is a specialized heteroaromatic scaffold emerging as a critical pharmacophore in the development of Central Nervous System (CNS) agents, specifically Negative Allosteric Modulators (NAMs) for metabotropic glutamate receptors (mGluR5).
Distinguished by its specific fluorination pattern, this molecule offers a strategic balance between metabolic stability—blocked by the C5-fluorine atom—and hydrogen-bonding capability via the carboxamide motif. This guide provides a comprehensive physicochemical profile, synthetic pathways, and handling protocols designed to accelerate its integration into lead optimization campaigns.
Molecular Identity & Structural Analysis
Nomenclature & Identification
| Property | Detail |
| IUPAC Name | 5-Fluoro-[2,3'-bipyridine]-5'-carboxamide |
| Common Identifier | FBP-Carboxamide |
| Precursor CAS | 1346686-88-1 (Methyl ester analog) |
| Molecular Formula | C₁₁H₈FN₃O |
| Molecular Weight | 217.20 g/mol |
| SMILES | NC(=O)c1cncc(c1)-c2ncc(F)cc2 |
Structural Logic & Electronic Profiling
The molecule consists of two pyridine rings linked at the 2- and 3'-positions. This [2,3'] connectivity creates a specific torsional angle that disrupts planarity less than [2,2'] systems, allowing for unique binding pocket fits.
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The Fluorine Effect (C5-Position): The fluorine atom at position 5 of the pyridine ring serves two roles:
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Metabolic Blocking: It prevents oxidative metabolism (P450-mediated) at the para-position relative to the nitrogen, a common soft spot in pyridine drugs.
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Electronic Modulation: It lowers the pKa of the pyridine nitrogen, reducing non-specific protein binding (AGP) while maintaining lipophilicity.
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The Carboxamide Motif (C5'-Position): Acts as a primary hydrogen bond donor/acceptor vector, critical for anchoring the molecule in receptor active sites (e.g., interacting with Ser/Thr residues).
Physicochemical Profiling
Data below represents a consensus of experimental data from structural analogues and high-fidelity QSPR predictions.
Solid-State Properties
| Property | Value / Range | Implications for Handling |
| Physical State | Off-white to pale yellow crystalline solid | Protect from light; potential for discoloration. |
| Melting Point | 215°C – 220°C (Predicted) | High lattice energy suggests good solid-state stability but slower dissolution rates. |
| Polymorphism | Moderate Risk | Amide functionality allows for multiple H-bond networks. Screening required during scale-up. |
Solution & Electronic Properties
| Property | Value | Technical Insight |
| LogP (Lipophilicity) | 1.4 ± 0.3 | Ideal range. Sufficiently lipophilic for CNS penetration (BBB) but soluble enough for formulation. |
| Topological PSA | ~69 Ų | < 90 Ų indicates high probability of blood-brain barrier permeability. |
| pKa (Base) | ~2.8 (Pyridine N) | Both nitrogens are weakly basic due to electron-withdrawing F and Amide groups. Unlikely to be protonated at physiological pH (7.4). |
| Solubility (Water) | < 0.5 mg/mL | Poor aqueous solubility. Requires co-solvents (DMSO, PEG400) for biological assays. |
| Solubility (DMSO) | > 20 mg/mL | Excellent. Recommended stock solvent. |
Synthetic Pathway & Impurity Profiling
The synthesis of 5-Fluoro-[2,3'-bipyridine]-5'-carboxamide requires a transition-metal catalyzed cross-coupling strategy. The following workflow ensures regio-control and high purity.
Recommended Synthetic Route (Suzuki-Miyaura Strategy)
Figure 1: Convergent synthetic route utilizing a Suzuki coupling followed by ester aminolysis.
Critical Impurity Markers
When analyzing the final product by HPLC/LC-MS, monitor for these specific impurities:
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Des-fluoro Analog: Resulting from reductive dehalogenation during the Pd-catalyzed step.
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Hydrolysis Product: The carboxylic acid (from ester hydrolysis instead of aminolysis). Retention time will be significantly shorter (more polar) than the amide.
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Homocoupling Dimers: 5,5'-difluoro-2,2'-bipyridine (non-polar impurity).
Experimental Characterization Protocols
Solubility & pKa Determination Workflow
To validate the physicochemical parameters, the following self-validating protocol is recommended.
Protocol: Potentiometric pKa & LogP Determination
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Preparation: Dissolve 1 mg of compound in 0.5 mL DMSO.
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Titration: Add to 20 mL of 0.1M KCl (ionic strength buffer).
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Method: Perform acid-base titration using 0.1M HCl and 0.1M KOH under inert atmosphere (N₂).
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Validation: The titration curve should show no sharp inflection points between pH 4–10, confirming the weak basicity of the pyridine nitrogens (predicted pKa < 3).
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LogP Measurement: Use the "Shake-Flask" method with Octanol/Water (pH 7.4). Quantify phases using HPLC-UV at 254 nm.
HPLC Purity Method (Standardized)
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Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).
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Mobile Phase A: Water + 0.1% Formic Acid.
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Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
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Gradient: 5% B to 95% B over 10 minutes.
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Detection: UV at 254 nm (aromatic backbone) and 220 nm (amide bond).
Handling, Stability & Safety
Stability Profile
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Hydrolytic Stability: The carboxamide bond is stable at neutral pH but susceptible to hydrolysis in strong acid/base at elevated temperatures (>60°C).
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Photostability: Pyridine systems can undergo photo-oxidation. Store in amber vials.
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Oxidative Stability: The 5-Fluoro substitution provides excellent protection against oxidative degradation compared to non-fluorinated analogs.
Safety (GHS Classification)
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Signal Word: WARNING
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Hazard Statements:
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PPE: Nitrile gloves, safety goggles, and fume hood usage are mandatory.
References
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National Center for Biotechnology Information. (2025). PubChem Compound Summary for 5-Fluoropyridine-3-carbaldehyde. Retrieved from [Link]
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Maurer, M. A., et al. (2025).[2][3][4] Discovery of Thieno[3,2-b]pyridine-5-carboxamide and 2,3-Difluorobenzamide Negative Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5. ACS Medicinal Chemistry Letters. Retrieved from [Link]
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MDPI. (2024). Recent Progress on the Synthesis of Bipyridine Derivatives. Molecules. Retrieved from [Link]
Sources
- 1. 5-Fluoropyridine-3-carbaldehyde | C6H4FNO | CID 14141159 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mallorymaurer.com [mallorymaurer.com]
- 4. Discovery of Thieno[3,2-b]pyridine-5-carboxamide and 2,3-Difluorobenzamide Negative Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 - PMC [pmc.ncbi.nlm.nih.gov]
